molecular formula C10H19ClO3 B14432759 1-Chlorooctan-2-YL methyl carbonate CAS No. 78241-79-9

1-Chlorooctan-2-YL methyl carbonate

Cat. No.: B14432759
CAS No.: 78241-79-9
M. Wt: 222.71 g/mol
InChI Key: VJPCMOAQRZYZIP-UHFFFAOYSA-N
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Description

1-Chlorooctan-2-YL methyl carbonate is an organic compound with the molecular formula C_10H_19ClO_3 It is a derivative of octane, featuring a chlorine atom and a methyl carbonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chlorooctan-2-YL methyl carbonate can be synthesized through several methods. One common approach involves the reaction of 1-chlorooctan-2-ol with methyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the carbonate ester.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Chlorooctan-2-YL methyl carbonate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 1-octanol derivatives.

    Hydrolysis: The carbonate ester group can be hydrolyzed under acidic or basic conditions to yield 1-chlorooctan-2-ol and methanol.

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Common Reagents and Conditions

    Nucleophiles: Hydroxide ions, amines, and thiols are common nucleophiles used in substitution reactions.

    Catalysts: Bases such as pyridine or triethylamine are often used to facilitate reactions.

    Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed

    Substitution: 1-Octanol derivatives.

    Hydrolysis: 1-Chlorooctan-2-ol and methanol.

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

Scientific Research Applications

1-Chlorooctan-2-YL methyl carbonate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chlorooctan-2-YL methyl carbonate involves its interaction with nucleophiles and electrophiles. The chlorine atom and carbonate ester group are reactive sites that participate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reaction and conditions.

Comparison with Similar Compounds

1-Chlorooctan-2-YL methyl carbonate can be compared with other similar compounds, such as:

    1-Chlorooctane: Lacks the carbonate ester group, making it less reactive in certain chemical reactions.

    Octyl methyl carbonate:

    1-Chlorooctan-2-ol: Lacks the carbonate ester group, influencing its chemical properties and reactivity.

The uniqueness of this compound lies in its combination of a chlorine atom and a carbonate ester group, which imparts distinct chemical properties and reactivity.

Properties

78241-79-9

Molecular Formula

C10H19ClO3

Molecular Weight

222.71 g/mol

IUPAC Name

1-chlorooctan-2-yl methyl carbonate

InChI

InChI=1S/C10H19ClO3/c1-3-4-5-6-7-9(8-11)14-10(12)13-2/h9H,3-8H2,1-2H3

InChI Key

VJPCMOAQRZYZIP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCl)OC(=O)OC

Origin of Product

United States

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